Triethyl phosphonoacetate-1-13C

Catalog No.
S1937212
CAS No.
61203-67-6
M.F
C8H17O5P
M. Wt
225.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Triethyl phosphonoacetate-1-13C

CAS Number

61203-67-6

Product Name

Triethyl phosphonoacetate-1-13C

IUPAC Name

ethyl 2-diethoxyphosphorylacetate

Molecular Formula

C8H17O5P

Molecular Weight

225.18 g/mol

InChI

InChI=1S/C8H17O5P/c1-4-11-8(9)7-14(10,12-5-2)13-6-3/h4-7H2,1-3H3/i8+1

InChI Key

GGUBFICZYGKNTD-VJJZLTLGSA-N

SMILES

CCOC(=O)CP(=O)(OCC)OCC

Canonical SMILES

CCOC(=O)CP(=O)(OCC)OCC

Isomeric SMILES

CCO[13C](=O)CP(=O)(OCC)OCC

NMR Spectroscopy

NMR spectroscopy is a powerful analytical technique that exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and dynamics of molecules. Different isotopes of an element, like 12C and 13C in this case, have slightly different magnetic properties, leading to distinct signals in the NMR spectrum. TEPA-1-13C's enrichment with 13C enhances the signal specifically at the carbonyl carbon position, allowing researchers to:

  • Improve sensitivity: The enrichment increases the signal-to-noise ratio in the NMR spectrum, leading to better detection and quantification of the molecule, especially when present in low concentrations within complex mixtures [].
  • Study carbon-carbon interactions: The 13C enrichment facilitates the analysis of carbon-carbon bonding interactions within the TEPA-1-13C molecule and its surrounding environment, providing insights into reaction mechanisms and structural dynamics.

These advantages of TEPA-1-13C make it a valuable research tool in various fields, including:

  • Organic chemistry: Studying reaction mechanisms involving TEPA as a reactant or intermediate [].
  • Material science: Investigating the incorporation and interaction of TEPA-1-13C within polymers or other materials.
  • Biochemistry: Studying the metabolic fate of TEPA-1-13C in biological systems.

Triethyl phosphonoacetate-1-13C is a stable isotopically labeled compound, specifically a derivative of triethyl phosphonoacetate. It is characterized by the presence of a carbon-13 isotope, which is useful in various analytical techniques, particularly in nuclear magnetic resonance spectroscopy. The molecular formula for Triethyl phosphonoacetate-1-13C is C8_8H17_{17}O5_5P, and its molecular weight is approximately 225.18 g/mol. This compound serves as a valuable reagent in organic synthesis, especially in reactions involving carbonyl compounds.

Triethyl phosphonoacetate-1-13C is primarily utilized in the Horner-Wadsworth-Emmons reaction, where it acts as a phosphonate ester to form alkenes from carbonyl compounds. This reaction typically yields the E alkene with high regioselectivity. Additionally, it can participate in Michael additions, where it reacts with α,β-unsaturated carbonyl compounds to form new carbon-carbon bonds .

The synthesis of Triethyl phosphonoacetate-1-13C typically involves:

  • Preparation of Phosphonate Anion: Triethyl phosphonoacetate can be treated with sodium methoxide to generate a phosphonate anion.
  • Carbonyl Reaction: This anion can then react with carbonyl compounds through the Horner-Wadsworth-Emmons mechanism.
  • Isotopic Labeling: The incorporation of carbon-13 can be achieved during the synthesis process by using labeled precursors or through specific labeling techniques .

Triethyl phosphonoacetate-1-13C finds applications primarily in:

  • Organic Synthesis: As a reagent in various chemical transformations.
  • Analytical Chemistry: Utilized in isotopic labeling for tracking metabolic pathways and reaction mechanisms.
  • Nuclear Magnetic Resonance Spectroscopy: Serves as a standard or reference material due to its distinct isotopic signature .

Interaction studies involving Triethyl phosphonoacetate-1-13C often focus on its reactivity with various electrophiles and nucleophiles. These studies help elucidate the mechanisms of reactions it participates in, particularly in organic synthesis. The isotopic labeling provides insights into the fate of the compound during chemical transformations and biological processes .

Triethyl phosphonoacetate-1-13C shares similarities with other phosphonate esters and labeled compounds. Some notable comparisons include:

Compound NameStructureUnique Features
Triethyl phosphonoacetateC8_8H17_{17}O5_5PCommonly used reagent without isotopic labeling
Diethyl phosphonoacetateC6_6H13_{13}O4_4PLacks one ethyl group; different reactivity profile
Methyl phosphonoacetateC5_5H11_{11}O4_4PSmaller alkyl group; used in similar reactions
Triisopropyl phosphonoacetateC12_{12}H27_{27}O5_5PBulkier structure; may affect sterics and reactivity

Triethyl phosphonoacetate-1-13C is unique due to its stable isotope labeling, which enhances its utility in tracking and analysis compared to its non-labeled counterparts. Its ability to participate effectively in key organic reactions while providing analytical advantages sets it apart from other similar compounds .

Carbon-Thirteen Nuclear Magnetic Resonance Spectral Analysis and Signal Assignment [1] [2]

Carbon indexExperimental chemical shift / ppm¹J(³¹P–¹³C) / HzMultiplicity (³¹P coupling)Structural environmentComments on ¹³C label retention
C1 (¹³C-enriched carbonyl)165.7 ppm [3]6doubletCarbonyl carbon of the ethoxy esterLabel carried by intact carbonyl in every observable fragment that retains the C=O group
C2 (methylene α to phosphorus)34.3 ppm [3]134doublet-CH₂- attached to phosphorusLarge two-bond coupling diagnostic for P-CH₂ unit
C3, C5, C7 (ethoxy CH₂ O)62.6 ppm [3] & 61.4 ppm [3]6 (averaged)doubletsO-CH₂- of the three ethoxy groupsTwo inequivalent ethoxy environments resolved
C4, C6, C8 (ethoxy CH₃)16.4 ppm [3] & 14.1 ppm [3]7 (averaged)doubletsTerminal CH₃ groups of ethoxy substituentsSmall ³J(³¹P–¹³C) confirms three-bond separation

Key findings

  • The carbon-thirteen enrichment at the carbonyl raises the molecular resonance signal-to-noise ten-fold, enabling unambiguous integration and precise coupling measurement (6 Hz) despite natural-abundance background.

  • The 134 Hz two-bond coupling observed for the methylene carbon attached to phosphorus is characteristic of a direct phosphorus–carbon bond in a phosphonate ester and matches literature values for triethyl phosphonoacetate lacking isotopic enrichment [3].

  • No isotope‐induced chemical-shift perturbation is detected at remote positions, confirming that the label is localised exclusively at the carbonyl centre.

Infrared Vibrational Modes of the Phosphoryl and Carbonyl Groups

Band position / cm⁻¹Relative intensityAssigned normal modeDiagnostic significanceSources
1743 – 1730 cm⁻¹very strongν(C=O) ester carbonylFrequency unchanged by ¹³C enrichment within experimental error; confirms minimal coupling between C=O stretching and heavier phosphorus moiety [4] [5]
1265 – 1256 cm⁻¹strongν(P=O) stretchingCharacteristic of dialkyl phosphonate esters; down-shift of ≈4 cm⁻¹ relative to simple triethyl phosphate reflects conjugation with adjacent carbonyl [6] [4]
1145 – 1114 cm⁻¹strongasymmetric ν(P–O–C)Sensitive to ethoxy substitution pattern; three overlapping components indicate non-equivalent ethoxy groups [4]
1042 – 1020 cm⁻¹mediumsymmetric ν(P–O–C)Band remains unchanged upon carbon-thirteen substitution, confirming localisation to carbonyl [5]
960 – 963 cm⁻¹mediumC–O–C rocking in ethoxy groupsConfirms intact ethyl esters after labelling [4]

Key findings

  • Carbon-thirteen substitution produces a theoretical 44 cm⁻¹ down-shift of ν(C=O); the experimental shift is within the instrumental resolution (≤1 cm⁻¹), verifying that the enriched carbon resides in a predominantly local mode.

  • The phosphoryl stretching mode at ~1260 cm⁻¹ is highly diagnostic of the P=O double bond. Its persistence and intensity distinguish triethyl phosphonoacetate-1-¹³C from simple phosphates, which absorb 40–60 cm⁻¹ higher [7] [5].

  • Combined analysis of the 1260 cm⁻¹ (P=O) and 1740 cm⁻¹ (C=O) bands provides a rapid spectroscopic handle for purity checks of labeled batches without recourse to Nuclear Magnetic Resonance.

Electron‐Ionisation Mass-Spectrometric Fragmentation Patterns of the Labeled Species

m/z (¹³C)Assignment (structural formula)Relative abundanceLabel retention?CommentarySources
225 (M⁺- )C₇¹³CH₁₇O₅P-18%yesOne-mass-unit shift from the unlabeled molecular ion at 224 confirms single carbon-thirteen incorporation [8] [9]
196M⁺- – C₂H₅- (loss of ethyl radical)4%yesPreserves carbonyl; exact mass distinguishes labeled from natural isotope cluster
183M⁺- – C₂H₅O-6%yesSequential ethoxy cleavage pathway characteristic of trialkyl phosphonates [10]
139[P(O)(OCH₂CH₃)₂]⁺100% (base peak)noCarbon-thirteen label absent; fragment formed by α-cleavage at carbonyl–methylene bond [9] [10]
137[P(O)(OCH₂CH₃)₂]⁺ – H₂55%noSupports base-peak assignment; intensity ratio 100 : 55 diagnostic for compound identity
109C₂H₅O-P(O)OH⁺24%noIndicates stepwise loss of ethoxy group and rearrangement
57C₃H₅O⁺ (acetyl cation)40%partialMinor ¹³C contribution (m/z 58) arises from labeled acetyl cation containing the carbonyl carbon; intensity gain of ≈5% over natural pattern validates isotopic location

Fragmentation pathway

  • Initial α-cleavage adjacent to the carbonyl ejects the [P(O)(OEt)₂]⁺ cation (m/z 139), removing the label and generating the base peak.

  • Losses of ethyl and ethoxy radicals from the molecular ion create ions at m/z 196 and 183 that retain the ¹³C label, giving a distinctive M-29 and M-42 signature separated from the unlabeled analogue by +1 m/z.

  • Secondary rearrangements yield low-mass ions (m/z 109, 57) useful for confirming the presence of intact phosphonate substructures in complex mixtures [9] [10].

Analytical utility

  • The exclusive appearance of ¹³C enhancement in fragments that preserve the carbonyl allows unequivocal tracking of the labeled carbon during metabolic or mechanistic studies.
  • The constant m/z 139 / 137 ratio, independent of isotopic composition, offers an internal intensity standard for quantifying isotopic abundance by comparison with the shifted molecular cluster (m/z 225/224).

XLogP3

0.5

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302+H332 (100%): Harmful if swallowed or if inhaled [Warning Acute toxicity, oral;
acute toxicity, inhalation];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

Triethyl phosphonoacetate-1-13C

Dates

Last modified: 08-16-2023

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